Cas no 946266-82-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-(2-fluorophenoxy)-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
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- インチ: 1S/C24H21FN2O3/c25-20-10-4-5-11-22(20)30-16-23(28)26-19-13-12-17-9-6-14-27(21(17)15-19)24(29)18-7-2-1-3-8-18/h1-5,7-8,10-13,15H,6,9,14,16H2,(H,26,28)
- InChIKey: DWOUSBXKUAHMOH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)COC1=CC=CC=C1F
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2049-0486-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-20μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-20mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-25mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2049-0486-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide |
946266-82-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamideに関する追加情報
Introduction to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide (CAS No. 946266-82-6)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 946266-82-6, represents a confluence of advanced chemical synthesis and biological activity, making it a subject of intense research and development.
The core structure of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide incorporates a benzoyl group and a tetrahydroquinoline moiety, which are well-documented for their pharmacological properties. The benzoyl group is known to enhance the metabolic stability and binding affinity of molecules, while the tetrahydroquinoline scaffold is frequently associated with neurological and anti-inflammatory activities. The presence of the 2-fluorophenoxy group further modulates the compound's pharmacokinetic profile, contributing to its potential therapeutic applications.
In recent years, there has been a surge in research focused on developing novel compounds that leverage these structural motifs for therapeutic intervention. The combination of the benzoyl and tetrahydroquinoline groups in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide suggests potential applications in treating a variety of conditions, including neurodegenerative diseases and chronic inflammatory disorders. This compound has been studied for its interaction with biological targets such as enzymes and receptors, which are critical in modulating disease pathways.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The structural features of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide allow for modifications that can fine-tune its biological activity. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for preclinical and clinical studies.
The fluorine atom in the 2-fluorophenoxy group is particularly noteworthy, as it is often incorporated into pharmaceuticals to enhance binding affinity and metabolic stability. This modification has been shown to improve the pharmacokinetic properties of drugs without significantly altering their primary biological function. In the case of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide, this fluorine atom may play a crucial role in its interaction with target proteins and enzymes.
Recent studies have begun to elucidate the mechanisms by which this compound exerts its effects on biological systems. Researchers have employed a range of techniques, including X-ray crystallography and computational modeling, to understand how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide interacts with its intended targets. These studies have provided valuable insights into the compound's binding mode and have identified key residues that contribute to its biological activity.
The tetrahydroquinoline scaffold is particularly interesting from a structural perspective. It is known to be a versatile pharmacophore that can be modified to produce compounds with diverse biological activities. In N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide, this scaffold is functionalized with additional groups that enhance its pharmacological profile. The benzoyl group not only contributes to metabolic stability but also influences the compound's solubility and bioavailability.
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and minimal byproduct formation. These techniques include palladium-catalyzed cross-coupling reactions and enzymatic transformations, which are essential for constructing complex molecular architectures.
The potential therapeutic applications of this compound are vast. Initial studies have suggested that it may have neuroprotective properties due to its interaction with enzymes involved in neurotransmitter metabolism. Additionally,it has shown promise in reducing inflammation by modulating signaling pathways associated with chronic diseases. These findings make N-(1-benzoyl-1,2,3,4-tetrahydroquinolin -7 -yl ) - 2 - ( 2 - fluoro pheno xy ) acet amide an attractive candidate for further development。
As research continues,the understanding of how this compound interacts with biological systems will deepen。 Further investigations will focus on optimizing its pharmacokinetic properties,identifying new therapeutic targets,and exploring potential synergies with other drugs。 The combination of computational modeling,high-throughput screening,and traditional wet chemistry approaches will be instrumental in advancing the development pipeline。
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